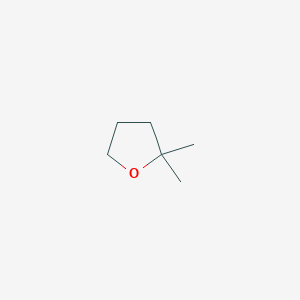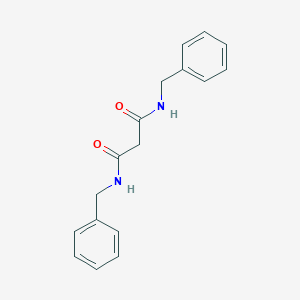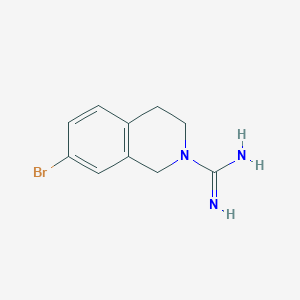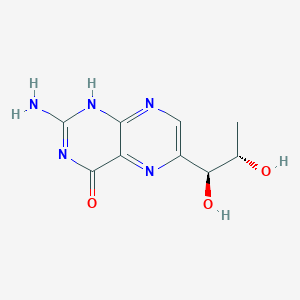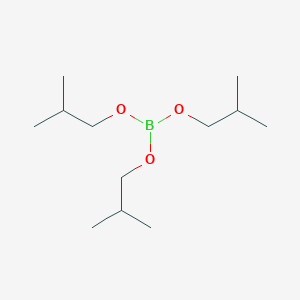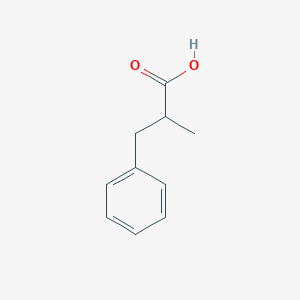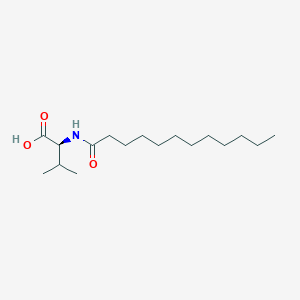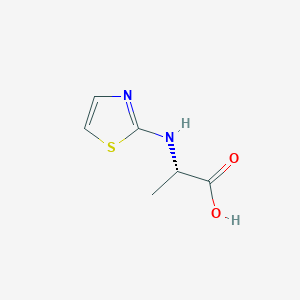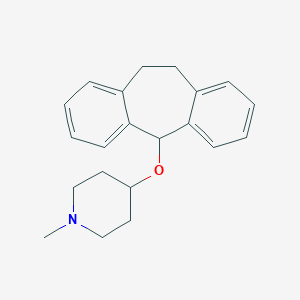
Vanyldisulfamide
描述
Vanyldisulfamide is an investigational anti-infective sulfonamide drugThe molecular formula of this compound is C20H22N4O6S2, and it has a molecular weight of 478.542 .
准备方法
合成路线和反应条件: 香草二磺酰胺的合成通常涉及香草酸衍生物与磺酰胺基团的反应。该过程包括酯化、酰胺化和磺化等多个步骤。 特定的反应条件,如温度、pH 值和催化剂的使用,对于成功合成香草二磺酰胺至关重要 .
工业生产方法: 香草二磺酰胺的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括连续流动反应器和先进的纯化技术,以满足工业标准 .
化学反应分析
反应类型: 香草二磺酰胺会发生各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团取代一个官能团。
常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件,如温度、溶剂和 pH 值,在决定这些反应的结果方面起着重要作用 .
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能生成砜衍生物,而还原可能生成胺衍生物 .
科学研究应用
香草二磺酰胺在科学研究中有着广泛的应用,包括:
化学: 用作有机合成的试剂和更复杂分子的构建块。
生物学: 正在研究其潜在的抗菌和抗真菌特性。
医学: 正在探索其在治疗感染和其他疾病中的潜在用途。
工业: 用于开发新材料和化学工艺.
作用机制
香草二磺酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。它主要通过抑制细菌中叶酸的合成发挥作用,叶酸对于细菌的生长和复制至关重要。这种抑制会破坏细菌细胞周期,导致细胞死亡。 该化合物靶向参与叶酸途径的酶,例如二氢叶酸合成酶 .
类似化合物:
磺胺甲噁唑: 另一种具有类似作用机制的磺胺类抗生素。
磺胺嘧啶: 用于与其他药物联用治疗感染。
磺胺异噁唑: 以其抗菌特性而闻名。
香草二磺酰胺的独特之处: 香草二磺酰胺因其独特的化学结构而脱颖而出,与其他磺胺类化合物相比,它具有增强的稳定性和功效。 其特定的分子相互作用和途径使其成为进一步研究和开发的有希望的候选者 .
相似化合物的比较
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfisoxazole: Known for its antibacterial properties.
Uniqueness of Vanyldisulfamide: this compound stands out due to its unique chemical structure, which provides enhanced stability and efficacy compared to other sulfonamide compounds. Its specific molecular interactions and pathways make it a promising candidate for further research and development .
属性
IUPAC Name |
4-[[(4-hydroxy-3-methoxyphenyl)-(4-sulfamoylanilino)methyl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S2/c1-30-19-12-13(2-11-18(19)25)20(23-14-3-7-16(8-4-14)31(21,26)27)24-15-5-9-17(10-6-15)32(22,28)29/h2-12,20,23-25H,1H3,(H2,21,26,27)(H2,22,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLCDJOGFNNCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(NC2=CC=C(C=C2)S(=O)(=O)N)NC3=CC=C(C=C3)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152286 | |
| Record name | Vanyldisulfamide [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-85-7 | |
| Record name | Vanyldisulfamide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanyldisulfamide [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VANYLDISULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/541ZDL2E7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


